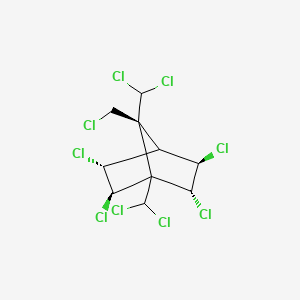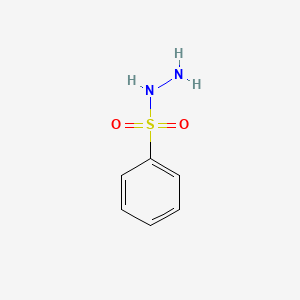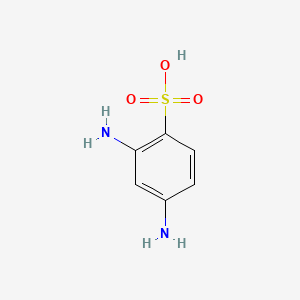
1-乙酰基-β-咔啉
描述
1-Acetyl-beta-carboline is a harmala alkaloid. It has a role as a metabolite.
科学研究应用
天然产物合成
1-乙酰基-β-咔啉是合成多种天然产物的关键中间体。其三环吡啶稠合吲哚骨架是许多生物碱和生物活性化合物中的常见基序。 研究人员利用这种化合物来创造自然界中发现的复杂分子结构,这些结构通常具有强烈的生物活性 {svg_1}.
药理学研究
由于其结构与色氨酸和血清素相似,1-乙酰基-β-咔啉在药理学研究中备受关注。它因其潜在的镇静、抗焦虑、催眠、抗惊厥、抗肿瘤、抗病毒、抗寄生虫和抗菌特性而被研究。 这使得它成为药物开发的有价值的支架 {svg_2}.
生物活性分析
1-乙酰基-β-咔啉衍生物的多样生物活性使其成为在各种生物测定中进行分析的优秀候选者。 它们被用于探索与生物靶标的相互作用,这可能导致新治疗剂的发现 {svg_3}.
化学合成挑战
1-乙酰基-β-咔啉由于其复杂的结构,对有机化学家来说是一个有益的挑战。 含β-咔啉的天然产物及其衍生物的合成是研究的重点领域,这也推动了新的有机反应和创新合成策略的发展 {svg_4}.
生物合成和生物降解研究
了解β-咔啉(包括1-乙酰基-β-咔啉)的生物合成和生物降解途径至关重要。 研究集中在这些化合物是如何在各种生物体中自然形成的,以及它们是如何代谢的,这对于环境和生理过程都有影响 {svg_5}.
神经化学研究
鉴于其与神经活性化合物结构相似,1-乙酰基-β-咔啉被用于神经化学研究,以研究其对中枢神经系统的影响。 这项研究可以提供对神经系统疾病治疗和神经保护药物开发的见解 {svg_6}.
作用机制
Target of Action
1-Acetyl-beta-carboline primarily targets the pathogenic fungus Candida albicans . It prevents the fungus from changing to a more virulent growth form, known as the yeast-to-filament transition . This compound is secreted by Lactobacillus spp., which helps to maintain a healthy microbiome and prevent pathologies ranging from vaginal candidiasis to fungal sepsis .
Mode of Action
The mode of action of 1-Acetyl-beta-carboline involves its interaction with its primary target, Candida albicans. By preventing the yeast-to-filament transition, it inhibits the growth and virulence of this pathogenic fungus . This action helps to maintain the balance of the microbiome and prevent fungal infections .
Biochemical Pathways
1-Acetyl-beta-carboline affects the biochemical pathways related to the growth and development of Candida albicans . By inhibiting the yeast-to-filament transition, it disrupts the normal life cycle of the fungus and prevents it from causing infections .
Pharmacokinetics
It is known that this compound is a natural product found in marinactinospora thermotolerans and cordyceps sinensis . It is likely that its bioavailability and pharmacokinetics are influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The primary result of the action of 1-Acetyl-beta-carboline is the inhibition of the growth and virulence of Candida albicans . This leads to a reduction in the risk of fungal infections and helps to maintain a healthy microbiome .
Action Environment
The action of 1-Acetyl-beta-carboline can be influenced by various environmental factors. For example, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all affect the efficacy and stability of this compound .
生化分析
Biochemical Properties
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of certain enzymes, which can affect various metabolic pathways. For instance, it interacts with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neurological functions . The compound’s ability to bind to specific proteins and enzymes highlights its potential as a therapeutic agent in treating neurological disorders.
Cellular Effects
The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated its potential to inhibit the proliferation of certain cancer cell lines, making it a promising candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to interact with multiple targets underscores its versatility and potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular functions and overall metabolism. Its role in modulating key metabolic pathways underscores its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.
Subcellular Localization
The subcellular localization of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSUJKPVSDFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348587 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-83-6 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















